molecular formula C14H26N2O4 B12881902 Tert-butyl 3-(1-amino-3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(1-amino-3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate

Cat. No.: B12881902
M. Wt: 286.37 g/mol
InChI Key: GGMFEDHKWJGYGA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-amino-3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C14H26N2O4 and a molecular weight of 286.37 g/mol . It is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-amino-3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a base and a solvent, such as dichloromethane or ethanol, at a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding due to its structural properties.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-amino-3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction modulation.

Comparison with Similar Compounds

Comparison:

  • Structural Differences: While similar in structure, these compounds differ in the position and nature of the substituents on the pyrrolidine or azetidine ring.
  • Reactivity: The reactivity of these compounds may vary based on the substituents, affecting their chemical behavior and applications.
  • Applications: Each compound has unique applications based on its specific properties, making them suitable for different research and industrial purposes.

Conclusion

Tert-butyl 3-(1-amino-3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a potential candidate for drug development and other scientific research.

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

tert-butyl 3-(1-amino-3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H26N2O4/c1-5-19-12(17)8-11(15)10-6-7-16(9-10)13(18)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3

InChI Key

GGMFEDHKWJGYGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1CCN(C1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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